4-(3-Fluorophenyl)-4-hydroxycyclohexan-1-one
Overview
Description
The compound “4-(3-Fluorophenyl)-4-hydroxycyclohexan-1-one” is a complex organic molecule. It likely contains a cyclohexanone ring, which is a six-membered cyclic ketone, substituted with a hydroxy group at the 4-position and a 3-fluorophenyl group also at the 4-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, new derivatives were obtained of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its name. It likely contains a cyclohexanone ring, a common motif in organic chemistry, substituted with a hydroxy group and a 3-fluorophenyl group .Scientific Research Applications
Crystal Structure and Conformation
- The cyclohex-2-en-1-one ring in related compounds often adopts a distorted envelope conformation, influencing the orientation of attached fluorophenyl rings, as shown in a study by Jasinski et al. (2012).
- The compound 3'[(4-Fluorophenyl)carbonyl]-5'-(Hydroxymethyl)-4’-Phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H )-one, synthesized using a multicomponent reaction, has a planar structure except for the pyrrolidin ring, which adopts an envelope conformation. The supermolecular assembly is consolidated by π-π interactions and hydrogen bonds, as detailed by Sharma et al. (2013).
Antitumor Activity
- Some fluorophenyl compounds have shown potent antitumor activity. For example, CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one] has a unique antitumor mechanism and is a promising anticancer clinical trials candidate, as investigated by Chou et al. (2010).
Synthesis Methods
- The synthesis methods for related compounds can vary. For instance, Kavitha et al. (2006) utilized a one-pot three-component system in different methods, such as microwave irradiation, which offers advantages like short time and high yield.
Interaction Studies and Molecular Properties
- The molecular structure and properties of certain fluorophenyl compounds, such as their hydrogen bonding interactions and conformational analysis, have been explored, offering insights into their potential applications in various fields. An example is the study by Butcher et al. (2007).
Potential for Chemiluminescence and Sensing Applications
- Flavonol-based small-molecule fluorescent probes, which include fluorophenyl compounds, are gaining attention for their potential in sensing applications due to their unique environmental-sensitive dual emissions. This was highlighted in a review by Qin et al. (2021).
Future Directions
Properties
IUPAC Name |
4-(3-fluorophenyl)-4-hydroxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCKMDRTWIMKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=CC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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